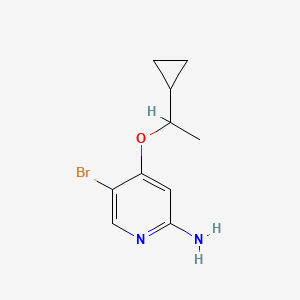

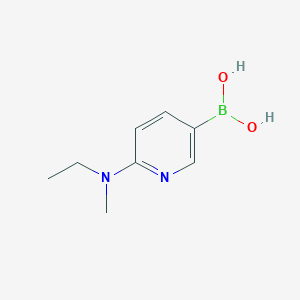

6-(Ethyl(methyl)amino)pyridine-3-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Ethyl(methyl)amino)pyridine-3-boronic acid, also known as EMAPB, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EMAPB is a small molecule that contains a pyridine ring, an amino group, and a boronic acid moiety.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of 3-Acyltetramic Acids : One study discusses the acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids. The process involves condensation, Dieckmann cyclisation, and hydrolysis-decarboxylation, with boron trifluoride playing a role as a Lewis acid (Jones et al., 1990).

Phosphine-Catalyzed Annulation : Another research mentions the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, producing tetrahydro-pyridine-3-carboxylates (Zhu et al., 2003).

Synthesis of Amine-Alkyl(N-ethylcarbamoyl) Boranes : This study focuses on the preparation of amine-alkyl(N-ethylcarbamoyl) boranes, which are analogues of amino acids like leucine, isoleucine, and phenylalanine (Mills et al., 1991).

Applications in Pharmaceutical and Material Science

Suzuki–Miyaura Borylation in API Synthesis : The palladium-catalyzed Suzuki–Miyaura borylation reaction is significant in the pharmaceutical industry for preparing various active agents. This research explores the role of boronic acid and esters in this context (Sanghavi et al., 2022).

Complexes of Boron with Nitrogen-Containing Compounds : The study reports on tris(pentafluorophenyl)boron reacting with nitrogen-containing compounds, which is crucial for understanding the catalytic activity in polymerization of olefins (Focante et al., 2006).

Electroluminescent Devices with Boron-Containing Materials : This research highlights the synthesis of a boron bis(4-n-butyl-phenyl)phenyleneamine compound and its use in fabricating efficient single-layer electroluminescent devices, demonstrating the material's potential in the field of electronics (Zhang et al., 2006).

Lewis Acid Behavior of Borazines and Aminoboranes : The study discusses the Lewis acid behavior of certain borazines and aminoboranes with nitrogen-containing bases such as pyridine, which is relevant in understanding complex stability and reaction stoichiometry (Lappert & Srivastava, 1967).

Propiedades

IUPAC Name |

[6-[ethyl(methyl)amino]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O2/c1-3-11(2)8-5-4-7(6-10-8)9(12)13/h4-6,12-13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKVWUYTASLJCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N(C)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Ethyl(methyl)amino)pyridine-3-boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2764344.png)

![2-[8-(4-Chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2764345.png)

![6-[4-[2-(1-Methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2764346.png)

![5-((3,4-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2764347.png)

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2764354.png)

![5-(2-oxo-2-piperidin-1-ylethyl)-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2764361.png)

![N-(2-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2764362.png)